4-(1,1,1-Trifluoropropan-2-yloxy)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(1,1,1-trifluoropropan-2-yloxy)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O/c1-4(7(8,9)10)14-5-2-3-12-6(11)13-5/h2-4H,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWCMMVAWOTMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=NC(=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(1,1,1-Trifluoropropan-2-yloxy)pyrimidin-2-amine typically involves the reaction of 4-chloropyrimidine with 1,1,1-trifluoropropan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoropropan-2-yloxy group. The resulting intermediate is then treated with ammonia or an amine source to introduce the amine group at the 2-position of the pyrimidine ring.
Chemical Reactions Analysis
4-(1,1,1-Trifluoropropan-2-yloxy)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoropropan-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding hydrolysis products.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrimidine ring substituted with a trifluoropropoxy group. This structural configuration enhances its lipophilicity and metabolic stability, making it a candidate for drug development. The presence of fluorine atoms often correlates with increased biological activity and improved pharmacokinetic properties.
Medicinal Chemistry
One of the primary applications of 4-(1,1,1-Trifluoropropan-2-yloxy)pyrimidin-2-amine is in the development of novel therapeutic agents. The compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it has shown promise as a kinase inhibitor, which could be beneficial in treating various cancers by disrupting cellular signaling pathways.
Antiviral Research
Research indicates that compounds similar to this compound may exhibit antiviral properties. Studies have focused on its efficacy against viral infections by targeting viral replication mechanisms. This application is particularly relevant in the context of emerging viral threats.
Neurological Disorders
The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating neurological disorders such as Alzheimer's disease. Its mechanism may involve stabilizing microtubules or modulating tau protein aggregation, which are critical factors in neurodegenerative diseases.
Case Study 1: Kinase Inhibition
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific kinases involved in cancer progression. The study highlighted the compound's selectivity and potency compared to existing kinase inhibitors.
Case Study 2: Antiviral Activity
In vitro assays showed that the compound could inhibit the replication of certain viruses by interfering with their life cycle. This was evidenced by a reduction in viral load in treated cell cultures compared to controls. Further investigation into its mechanism revealed that it targets viral RNA synthesis.
Comparative Data Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Medicinal Chemistry | Kinase inhibition | Significant activity against cancer cell lines |
| Antiviral Research | Inhibition of viral replication | Reduced viral load in treated cultures |
| Neurological Disorders | Microtubule stabilization | Potential to reduce tau aggregation |
Mechanism of Action
The mechanism of action of 4-(1,1,1-Trifluoropropan-2-yloxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoropropan-2-yloxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The amine group at the 2-position of the pyrimidine ring is crucial for its interaction with biological molecules.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Alkoxy and trifluoromethyl groups (as in the target compound) are associated with improved target binding and cellular permeability .
- Chloro substituents (e.g., HNPC-A9229) enhance potency but may require optimization to mitigate toxicity .
Physicochemical Properties
Key Observations :
Key Observations :
- Structural optimization (e.g., replacing CF3-pyridine with CHF2-pyrimidine in PQR514) reduces toxicity while maintaining efficacy .
Biological Activity
4-(1,1,1-Trifluoropropan-2-yloxy)pyrimidin-2-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyrimidine ring substituted with a trifluoropropan-2-yloxy group at the 4-position and an amine group at the 2-position. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and comparisons with related compounds.
The synthesis of this compound typically involves the reaction of 4-chloropyrimidine with 1,1,1-trifluoropropan-2-ol in the presence of a base such as potassium carbonate under reflux conditions. The resulting product is then treated with ammonia or an amine source to introduce the amine group at the 2-position of the pyrimidine ring.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The trifluoropropan-2-yloxy group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The amine group plays a crucial role in binding to enzymes or receptors, modulating their activity and influencing cellular processes.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by interfering with cell proliferation pathways.
- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various bacterial strains, indicating its possible application in treating infections.
- Enzyme Inhibition : It has been identified as a potential inhibitor for specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that derivatives of pyrimidine compounds showed significant inhibition against cancer cell lines (e.g., breast and lung cancer). The introduction of the trifluoropropan-2-yloxy group was noted to enhance potency .
- Antimicrobial Research : Research conducted on various derivatives indicated that modifications at the pyrimidine ring could lead to improved antimicrobial activity. In vitro tests demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that this compound could effectively bind to target enzymes, leading to altered enzymatic activity. This was particularly noted in studies involving metabolic enzymes linked to cancer progression .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)pyrimidin-2-amine | Structure | Moderate anticancer activity |
| 4-(1,1-Difluoroethoxy)pyrimidin-2-amine | Structure | Lower enzyme inhibition |
| 4-(Fluoromethoxy)pyrimidin-2-amines | Structure | Antimicrobial effects noted |
The trifluoropropan-2-yloxy group provides enhanced lipophilicity compared to other substituents, potentially leading to better bioavailability and efficacy.
Q & A
Basic Question: What are the optimal synthetic routes for 4-(1,1,1-Trifluoropropan-2-yloxy)pyrimidin-2-amine, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between pyrimidin-2-amine precursors and trifluoropropan-2-yloxy derivatives. Key considerations include:
- Precursor Selection : Use halogenated pyrimidine intermediates (e.g., 4-chloropyrimidin-2-amine) to facilitate substitution reactions with 1,1,1-trifluoropropan-2-ol under basic conditions .
- Catalysis : Employ palladium or copper catalysts for cross-coupling reactions, as demonstrated in related pyrimidin-4-amine syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while temperature control (80–120°C) minimizes side products .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95%) .
Basic Question: How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically applied to confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the pyrimidine ring protons (δ 6.5–8.5 ppm) and trifluoropropan-2-yloxy group (δ 1.2–1.5 ppm for CH3, δ 4.5–5.0 ppm for OCH). Use DEPT-135 to distinguish CH, CH2, and CH3 groups .
- 19F NMR : Verify the trifluoromethyl group (δ -60 to -70 ppm) and assess purity .
- IR Spectroscopy : Identify NH2 stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Match the molecular ion peak to the exact mass (e.g., [M+H]+ calculated for C8H8F3N3O: 232.06) .
Advanced Question: What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data for this compound?
Methodological Answer:
- Docking Validation : Re-evaluate molecular docking parameters (e.g., grid box size, scoring functions) using co-crystallized ligand structures from targets like CDK2 or HMRGX1 .
- MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability and conformational flexibility .
- Experimental Cross-Check : Validate computational hits via in vitro assays (e.g., kinase inhibition assays for CDK2) and compare IC50 values with predicted binding affinities .
- SAR Analysis : Systematically modify substituents (e.g., trifluoropropan-2-yloxy vs. morpholinyl) to identify structural drivers of activity .
Advanced Question: How can in vitro and in vivo models be designed to evaluate the compound's mechanism of action against specific molecular targets (e.g., CDK2, HMRGX1)?
Methodological Answer:
- Target Selection : Prioritize targets with structural homology to known pyrimidin-2-amine interactors (e.g., CDK2 for anticancer activity, HMRGX1 for pain modulation) .
- In Vitro Assays :
- In Vivo Models :
Advanced Question: What methodologies are recommended for assessing the compound's pharmacokinetic properties and toxicity profile during lead optimization?
Methodological Answer:
- ADME Profiling :
- Toxicity Screening :
- In Vivo PK : Administer intravenously/orally to rodents and calculate AUC, Cmax, and t1/2 using non-compartmental analysis .
Advanced Question: How can computational chemistry tools be leveraged to predict and optimize the compound's interactions with off-target proteins?
Methodological Answer:
- Proteome-Wide Docking : Use AutoDock Vina or Glide to screen against the PDB for potential off-targets (e.g., kinases, GPCRs) .
- Machine Learning : Train models on ChEMBL bioactivity data to predict polypharmacology risks .
- Selectivity Optimization : Introduce steric hindrance (e.g., bulkier substituents) to reduce off-target binding, guided by MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
